[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
Description
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-3-11(4-6-12)13(17)16-7-1-2-10(8-15)9-16/h3-6,10H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCFMAGBIFGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine SMILES and InChI key
Abstract
This technical guide provides a comprehensive overview of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. While public domain data for this specific molecule is limited, this document consolidates available information on its core chemical identifiers, proposes a robust synthetic pathway based on established organic chemistry principles, and discusses its potential pharmacological relevance by examining structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies for the synthesis and study of this class of compounds.
Core Molecular Identifiers
-
Systematic Name: [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
-
CAS Number: 1018258-05-3
-
Molecular Formula: C₁₃H₁₇ClN₂O
-
SMILES (Simplified Molecular Input Line Entry System): NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl
-
Disclaimer: This SMILES string is computationally derived from the chemical name and has not been validated against a public database entry.
-
-
InChIKey (International Chemical Identifier Key):
-
Disclaimer: An InChIKey generated from the above SMILES string using standard conversion tools would provide a unique identifier. However, without a primary source, this is also considered a computationally derived identifier.
-
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Weight | 252.74 g/mol | Calculated |
| XLogP3 | 2.1 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
Rationale and Potential Applications
The chemical scaffold of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine is of significant interest in drug discovery. The piperidine ring is a common motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations.
The 4-chlorobenzoyl group is an important pharmacophore found in numerous biologically active molecules. Its presence can influence receptor binding, metabolic stability, and other pharmacological parameters. For instance, derivatives of 1-(4-chlorobenzoyl)piperazine have been investigated for their cytotoxic effects on various cancer cell lines. Furthermore, 4-chlorobenzoylpiperidine derivatives have been explored as reversible and selective inhibitors of monoacylglycerol lipase (MAGL), a potential therapeutic target for various cancers[1]. The aminomethyl group at the 3-position of the piperidine ring introduces a basic center, which can be crucial for interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels, and can also improve aqueous solubility.
Given the functionalities present in [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, it can be hypothesized to have potential applications in areas such as:
-
Oncology: Based on the anticancer activities of related chlorobenzoylpiperazine and chlorobenzoylpiperidine derivatives[1].
-
Neuroscience: The piperidine core is prevalent in centrally acting drugs, and this compound could be a candidate for targeting neurological disorders.
-
Antimicrobial Research: Piperidine derivatives are known to exhibit a range of antimicrobial activities.
Proposed Synthetic Pathway
The synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine can be logically approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the protection of the aminomethyl group of a piperidine-3-methanamine derivative, followed by N-acylation with 4-chlorobenzoyl chloride, and subsequent deprotection.
Diagram 1: Proposed Synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
Caption: A three-step synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate (Boc-protected intermediate)
-
To a solution of piperidine-3-methanamine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.
Step 2: Synthesis of tert-Butyl {[1-(4-chlorobenzoyl)piperidin-3-yl]methyl}carbamate
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (10 volumes) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Add a solution of 4-chlorobenzoyl chloride (1.2 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine (Final Product)
-
Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be triturated with diethyl ether to yield a solid.
-
For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent like DCM or ethyl acetate. The combined organic extracts are then dried and concentrated to yield the final product.
Analytical Characterization
The synthesized compound should be characterized using a suite of analytical techniques to confirm its identity and purity.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the aromatic protons of the chlorobenzoyl group, the piperidine ring protons, and the aminomethyl protons. |
| ¹³C NMR | Structural Confirmation | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine and aminomethyl groups. |
| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| HPLC | Purity Assessment | A single major peak indicating the purity of the compound. |
| FTIR | Functional Group Analysis | Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-Cl stretching. |
Self-Validating Systems and Trustworthiness
The proposed synthetic protocol incorporates self-validating steps to ensure the integrity of the process.
-
Chromatographic Monitoring: The use of TLC at each stage allows for real-time tracking of the reaction's progress, confirming the consumption of starting materials and the formation of the product.
-
Spectroscopic Confirmation: The purification of intermediates and the final product should be followed by spectroscopic analysis (NMR, MS) to confirm that the expected chemical transformation has occurred at each step.
-
Purity Validation: HPLC analysis of the final compound provides a quantitative measure of its purity, which is crucial for any subsequent biological or pharmacological studies.
Diagram 2: Quality Control Workflow
Caption: A workflow for ensuring the quality and purity of the synthesized compound.
Conclusion
[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine represents a molecule with significant potential in medicinal chemistry, situated at the intersection of several classes of pharmacologically relevant compounds. While detailed public information on this specific entity is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. The proposed synthetic route is logical and utilizes common laboratory reagents and techniques. The discussion of its potential applications, grounded in the known activities of its constituent pharmacophores, should provide a solid foundation for further research and development efforts into this promising chemical scaffold.
References
-
Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. PubMed, [Link].
Sources
Methodological & Application
Authored by: Senior Application Scientist, Chemical Synthesis Division
An In-depth Technical Guide to the Synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
Introduction
Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal for targeting a wide array of biological receptors and enzymes. This guide provides a detailed, field-proven protocol for the synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, a valuable building block for drug discovery and development. The synthetic strategy detailed herein employs a robust protecting group strategy to ensure high selectivity and yield, commencing from the commercially available (piperidin-3-yl)methanamine. The causality behind each experimental choice is explained to provide a comprehensive understanding of the protocol.
Overall Synthetic Strategy: A Chemoselective Approach
The synthesis of the target molecule is achieved through a three-step sequence designed for optimal chemoselectivity and operational simplicity. The retrosynthetic analysis reveals the necessity of differentiating the two nitrogen atoms of the starting material, (piperidin-3-yl)methanamine. The primary amine of the methanamine moiety is significantly more nucleophilic than the secondary amine of the piperidine ring. To prevent undesired side reactions and ensure selective acylation at the piperidine nitrogen, a protecting group strategy is employed. The primary amine is first protected with a tert-butyloxycarbonyl (Boc) group. This is followed by a nucleophilic acyl substitution to introduce the 4-chlorobenzoyl group onto the piperidine nitrogen. The final step involves the acidic removal of the Boc protecting group to yield the desired product.
Caption: Overall synthetic workflow for [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine.
Experimental Protocols
Step 1: Synthesis of tert-Butyl [(Piperidin-3-yl)methyl]carbamate (Boc-Protection)
Principle: The primary amine of (piperidin-3-yl)methanamine is selectively protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable under the basic conditions of the subsequent amide coupling step but can be readily removed under acidic conditions.[1] Triethylamine (Et₃N) is used as a base to neutralize any acidic byproducts and facilitate the reaction.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| (Piperidin-3-yl)methanamine | 114.19 | 5.00 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.5 g | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 6.7 mL | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add (piperidin-3-yl)methanamine (5.00 g, 43.8 mmol) and dissolve in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add triethylamine (6.7 mL, 48.2 mmol) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (10.5 g, 48.2 mmol) in a minimal amount of dichloromethane.
-
Add the Boc₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to afford tert-butyl [(piperidin-3-yl)methyl]carbamate as a colorless oil or white solid.
Step 2: Synthesis of tert-Butyl {[1-(4-Chlorobenzoyl)piperidin-3-yl]methyl}carbamate (Amide Coupling)
Principle: This step involves the formation of an amide bond via nucleophilic acyl substitution. The secondary amine of the Boc-protected piperidine intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[2] Triethylamine is used to scavenge the hydrochloric acid byproduct generated during the reaction.[3]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| tert-Butyl [(piperidin-3-yl)methyl]carbamate | 214.30 | 5.00 g | 1.0 |
| 4-Chlorobenzoyl chloride | 175.01 | 4.48 g | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 3.5 mL | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve tert-butyl [(piperidin-3-yl)methyl]carbamate (5.00 g, 23.3 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add triethylamine (3.5 mL, 25.6 mmol) to the reaction mixture.
-
Add 4-chlorobenzoyl chloride (4.48 g, 25.6 mmol) dropwise to the solution, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with 50 mL of dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product, tert-butyl {[1-(4-chlorobenzoyl)piperidin-3-yl]methyl}carbamate, can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography (eluent: ethyl acetate/hexanes gradient).
Step 3: Synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine (Deprotection)
Principle: The Boc protecting group is removed under acidic conditions to liberate the primary amine. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent for this transformation. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide.[4]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| tert-Butyl {[1-(4-chlorobenzoyl)piperidin-3-yl]methyl}carbamate | 352.86 | 5.00 g | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
Dissolve tert-butyl {[1-(4-chlorobenzoyl)piperidin-3-yl]methyl}carbamate (5.00 g, 14.2 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (20 mL) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of dichloromethane and cool in an ice bath.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the remaining acid until the effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the final product, [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine. The product can be further purified by crystallization or column chromatography if necessary.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chlorobenzoyl chloride is corrosive and lachrymatory. Handle with extreme care and avoid inhalation of vapors.
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate care to avoid skin and eye contact.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
References
- Wikipedia. "Nitrile reduction." N.p., n.d. Web.
- JoVE. "Preparation of Amines: Reduction of Amides and Nitriles." Journal of Visualized Experiments, 30 Apr. 2023.
- LibreTexts Chemistry. "20.7: Chemistry of Nitriles." 19 Jan. 2025.
- Organic Chemistry Portal. "Amine synthesis by nitrile reduction." N.p., n.d. Web.
- Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." 23 Nov. 2025.
- S. S. S. R. K. Y., et al. "Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH)." International Journal of ChemTech Research, vol. 9, no. 5, 2016, pp. 334-341.
- Song, Y., et al. "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines." Molecules, vol. 24, no. 20, 2019, p. 3748.
- Song, Y., et al. "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- G. A., et al. "Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Records of Natural Products, vol. 17, no. 2, 2023, pp. 205-213.
- A. A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 28, no. 3, 2023, p. 1377.
- BenchChem. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem, Dec. 2025.
- A. A., et al. "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." Molecules, vol. 20, no. 10, 2015, pp. 18887-18900.
- Chemchart. "phenyl(piperidin-3-yl)methanone (4842-87-9)." N.p., n.d. Web.
- ResearchGate. "Studied parameters for the reaction of (1) with 4-chlorobenzoyl chloride." N.p., n.d. Web.
- BenchChem. "An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid." BenchChem, 2025.
- PrepChem.com. "Preparation of 4-chlorobenzyl chloride." N.p., n.d. Web.
- B. S., et al. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry - Section B, vol. 58B, no. 1, 2019, pp. 93-99.
- Organic Syntheses. "4,5-Diiodo-1H-imidazole." Organic Syntheses, vol. 97, 2020, pp. 1-20.
- S. M., et al. "Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells." Journal of King Saud University - Science, vol. 35, no. 6, 2023, p. 102796.
- Al-Masoudi, N. A., et al. "Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives.
- Organic Chemistry Portal. "Piperidine synthesis." N.p., n.d. Web.
- ChemicalBook. "What is 4-Chlorobenzoyl chloride?." 12 Feb. 2020.
- Organic Chemistry Portal. "Boc-Protected Amino Groups." N.p., n.d. Web.
- ChemicalBook. "(R)-1-Boc-3-Aminopiperidine | 188111-79-7." 13 Jan. 2026.
- ChemicalBook. "1-(4-Chlorobenzhydryl)piperazine synthesis." N.p., n.d. Web.
- PrepChem.com. "Synthesis of 4-chlorobenzoyl chloride." N.p., n.d. Web.
- G. C., et al. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, vol. 26, no. 13, 2021, p. 4025.
- Amadis Chemical. "(S)-N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride,1124199-11-6." N.p., n.d. Web.
- D. M. H., et al. "Recent advances in the synthesis of piperidones and piperidines." Tetrahedron, vol. 63, no. 33, 2007, pp. 7795-7824.
- C. G., et al. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." MDPI, 29 June 2021.
- Sigma-Aldrich. "3-(Boc-aminomethyl)piperidine 95 142643-29-6." N.p., n.d. Web.
- Google Patents. "CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof." N.p., n.d. Web.
Sources
Application Note: Chemoselective Synthesis of 1-(4-chlorobenzoyl)-3-(aminomethyl)piperidine from Nipecotic Acid
Abstract & Utility
This application note details a robust, scalable protocol for the preparation of 1-(4-chlorobenzoyl)-3-(aminomethyl)piperidine , a privileged scaffold in medicinal chemistry. This structural motif is frequently observed in GABA uptake inhibitors (e.g., Tiagabine analogs), Monoacylglycerol Lipase (MAGL) inhibitors , and various G-protein coupled receptor (GPCR) ligands.
The synthesis addresses a critical chemoselectivity challenge: differentiating the ring nitrogen (secondary amine) from the side-chain functionality while preserving the 4-chlorobenzoyl moiety during reduction steps. We utilize a Borane-mediated selective reduction strategy that offers superior control compared to traditional Lithium Aluminum Hydride (
Retrosynthetic Analysis & Strategy
To ensure high purity and regioselectivity, the synthesis is designed with the following logic:
-
Early N-Acylation: The piperidine ring nitrogen is acylated first to prevent regioselectivity issues during the amine installation.
-
Chemoselective Reduction: The carboxylic acid is reduced to an alcohol using Borane-THF (
) . This reagent reduces carboxylic acids significantly faster than amides (the benzamide protecting group), preventing the cleavage of the 4-chlorobenzoyl group. -
Indirect Amination: Direct reductive amination of the acid is often low-yielding. We employ a Mesylate-Azide-Reduction sequence to install the primary amine cleanly.
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway prioritizing chemoselectivity of the acid reduction in the presence of a benzamide.
Detailed Experimental Protocols
Stage 1: Preparation of 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid
This step utilizes Schotten-Baumann conditions. The biphasic system allows for efficient acylation while the base scavenges the HCl byproduct.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Nipecotic Acid | 1.0 | Substrate |
| 4-Chlorobenzoyl Chloride | 1.1 | Acylating Agent |
| NaOH (10% aq) | 2.5 | Base / Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Organic Phase |
Protocol:
-
Dissolution: Dissolve Nipecotic acid (10.0 g, 77.4 mmol) in 10% NaOH (80 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Acylation: Dissolve 4-chlorobenzoyl chloride (14.9 g, 85.1 mmol) in DCM (50 mL). Add this solution dropwise to the aqueous amine solution over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 3 hours. Monitor by TLC (System: MeOH/DCM 1:9).
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL) to remove unreacted acid chloride (discard organics).
-
Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 2. A white precipitate (the product) will form.[1]
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Expected Yield: 85-90%
-
Checkpoint: Verify structure via
NMR (DMSO-d6). Look for the disappearance of the NH signal and downfield shift of ring protons.
-
Stage 2: Chemoselective Reduction to Alcohol
Critical Control Point: We use Borane-THF instead of
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-(4-Cl-Bz)nipecotic acid | 1.0 | Substrate |
|
Protocol:
-
Setup: Flame-dry a 2-neck flask and purge with Argon. Add the Stage 1 acid (10.0 g, 37.3 mmol) and anhydrous THF (100 mL). Cool to -5°C.
-
Addition: Add
solution (56 mL, 56 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 4 hours.
-
Note: If the reaction is sluggish, gentle heating to 35°C is permissible, but monitor closely to avoid reducing the benzamide.
-
-
Quench: Cool back to 0°C. Add Methanol (20 mL) dropwise until gas evolution ceases. This breaks the boron-complex.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with 1M HCl (to remove amine byproducts) and Brine. Dry over
.[2] -
Purification: The crude alcohol is usually pure enough. If necessary, purify via flash chromatography (EtOAc/Hexane).
-
Target: [1-(4-chlorobenzoyl)piperidin-3-yl]methanol.
-
Stage 3: Conversion to Aminomethyl (Mesylate Azide Amine)
This 3-step sequence is preferred over direct amination for its reliability and high yields on scale.
Step 3A: Mesylation
-
Dissolve the Alcohol (1.0 equiv) in DCM at 0°C.
-
Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl) (1.2 equiv).
-
Stir for 1 hour. Wash with water, dry, and concentrate to yield the Mesylate.
Step 3B: Azidation
-
Dissolve the Mesylate in DMF (0.5 M concentration).
-
Add Sodium Azide (
) (2.0 equiv). Safety: Use a blast shield. -
Heat to 60°C for 4-6 hours.
-
Dilute with water, extract with EtOAc, and concentrate.
Step 3C: Staudinger Reduction (Final Step)
We use the Staudinger reaction (Triphenylphosphine) instead of hydrogenation to absolutely guarantee the chlorine atom on the benzoyl ring is not dechlorinated (a risk with Pd/C hydrogenation).
Protocol:
-
Dissolve the Azide intermediate in THF/Water (10:1 ratio).
-
Add Triphenylphosphine (
) (1.2 equiv). -
Stir at RT for 12 hours. The
reduces the azide to an iminophosphorane, which hydrolyzes to the amine. -
Purification: Acidify with 1M HCl to form the water-soluble amine salt. Wash the aqueous layer with DCM (removes
). Basify the aqueous layer to pH 10 with NaOH and extract the free amine into DCM. -
Final Salt Formation: Treat the DCM layer with HCl in ether to precipitate the hydrochloride salt of the target.
Analytical Validation (QC)
| Parameter | Method | Acceptance Criteria |
| Identity | ||
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 95% Area Under Curve |
| Mass Spec | LC-MS (ESI+) | |
| Residual Solvent | GC-Headspace | DCM < 600 ppm, THF < 720 ppm |
References
-
Chemoselective Reduction Mechanism
-
Borane Reagent Selectivity
- Borane Reductions (using BH3·THF or BH3·Me2S). Organic Chemistry Portal.
-
Nipecotic Acid Derivatives
-
Schotten-Baumann Acylation Standards
Sources
- 1. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 6. patents.justia.com [patents.justia.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Primary Amines in Piperidine Scaffolds
Introduction
The piperidine motif is a cornerstone in medicinal chemistry, recognized as the most prevalent non-aromatic nitrogen heterocycle in FDA-approved small molecule drugs.[1] Its saturated, three-dimensional structure provides an excellent scaffold for developing therapeutic agents with optimized pharmacological profiles. The ability to precisely functionalize the piperidine ring is therefore of paramount importance in drug discovery and development.[1] This guide provides a comprehensive overview and detailed protocols for the functionalization of primary amines attached to piperidine scaffolds, a key transformation for generating diverse compound libraries and elaborating lead structures.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will explore common and advanced strategies for N-functionalization, including acylation, alkylation, reductive amination, arylation, and sulfonylation, with a focus on practical application, troubleshooting, and optimization.
Strategic Considerations: The Role of Protecting Groups
Before proceeding with the functionalization of a primary amine on a piperidine scaffold, it is crucial to consider the reactivity of the piperidine ring nitrogen itself. If the piperidine nitrogen is a secondary amine, it will often compete with the primary amine in many of the reactions described below. Therefore, the use of a nitrogen protecting group on the piperidine ring is a common and often necessary strategy to ensure chemoselectivity.[2][3]
The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal. Some of the most common protecting groups for the piperidine nitrogen include:
-
tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups. It is stable to a wide range of non-acidic conditions and is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The Boc group can be introduced using di-tert-butyl dicarbonate ((Boc)₂O).
-
Carbobenzyloxy (Cbz): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[4][5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by bases, most commonly a solution of piperidine in DMF.[5][6]
The selection of the protecting group should be carefully considered in the context of the overall synthetic plan. For instance, if subsequent steps involve acidic conditions, a Cbz or Fmoc group would be more suitable than a Boc group.
Caption: Strategic workflow for the functionalization of primary amines on piperidine scaffolds, emphasizing the role of protecting groups.
I. Acylation of Primary Amines
Acylation is a fundamental transformation that introduces an acyl group onto the primary amine, forming an amide bond. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
Mechanism and Rationale
The acylation of a primary amine typically proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This is followed by the departure of a leaving group (e.g., chloride or carboxylate), resulting in the formation of the amide. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[7]
Experimental Protocol: Acylation using an Acid Chloride
This protocol describes a general procedure for the acylation of a primary amine on a piperidine scaffold using an acid chloride.
Materials:
-
Piperidine substrate with a primary amine (1.0 equiv.)
-
Acid chloride (1.05-1.2 equiv.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.2-1.5 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere techniques if reagents are moisture-sensitive.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (if necessary), add the piperidine substrate (1.0 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is particularly important for reactive acid chlorides to control the reaction rate and minimize side reactions.
-
Base Addition: Add triethylamine (1.2-1.5 equiv.) to the stirred solution.
-
Acylating Agent Addition: Add the acid chloride (1.05-1.2 equiv.) dropwise to the reaction mixture. A slight excess of the acid chloride ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[7]
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the triethylammonium salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting and Optimization:
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure the acid chloride is of high purity. |
| Di-acylation (if other reactive groups are present) | Use protecting groups for other nucleophilic functionalities. Control the stoichiometry of the acylating agent carefully.[7] | |
| Product loss during workup | Ensure complete extraction and careful handling during purification. | |
| Side Reactions | Reaction with solvent | Use inert solvents like DCM, THF, or toluene.[7] |
| Epimerization at a stereocenter alpha to the nitrogen | Use a milder base or lower the reaction temperature.[7] |
II. Alkylation of Primary Amines
Alkylation introduces an alkyl group to the primary amine, leading to the formation of a secondary amine. This is a key method for modifying the steric and electronic properties of the molecule.
A. Direct Alkylation
Direct alkylation involves the reaction of the primary amine with an alkyl halide.
Mechanism and Rationale:
This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the primary amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A significant challenge with direct alkylation is over-alkylation, where the resulting secondary amine, which is often more nucleophilic than the starting primary amine, can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt.[3]
Experimental Protocol: Mono-N-Alkylation
To favor mono-alkylation, it is common to use a large excess of the primary amine relative to the alkylating agent. However, a more practical approach for valuable substrates is to use a slight excess of the amine and carefully control the addition of the alkylating agent.[3]
Materials:
-
Piperidine substrate with a primary amine (1.1 equiv.)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equiv.)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Syringe pump (optional, but recommended)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the piperidine substrate (1.1 equiv.), the base (2.0 equiv.), and anhydrous MeCN to make a 0.1-0.2 M solution.
-
Alkyl Halide Addition: Begin stirring the solution at room temperature. Load the alkyl halide (1.0 equiv.) into a syringe and place it on a syringe pump. Add the alkyl halide solution dropwise over several hours. Slow addition helps to maintain a low concentration of the alkylating agent, minimizing over-alkylation.[3]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.
-
Workup: Once the reaction is complete, filter off the base. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can then be purified by column chromatography.
B. Reductive Amination
Reductive amination is a powerful and widely used two-step, one-pot method for the N-alkylation of amines that avoids the issue of over-alkylation.[8]
Mechanism and Rationale:
The reaction first involves the condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate. In the second step, this intermediate is reduced in situ by a mild reducing agent to the desired secondary amine.[8] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl group.
Experimental Protocol: Reductive Amination
Materials:
-
Piperidine substrate with a primary amine (1.0 equiv.)
-
Aldehyde or ketone (1.2 equiv.)
-
1,2-Dichloroethane (DCE) or methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: Dissolve the piperidine substrate (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.) in DCE (10-20 mL per mmol of amine).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in one portion. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.
Caption: Workflow of the reductive amination process.
III. Arylation of Primary Amines: Buchwald-Hartwig Amination
The formation of a carbon-nitrogen bond between an aromatic ring and an amine is a crucial transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for this purpose due to its broad substrate scope and functional group tolerance.[9]
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (or triflate) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by a base forms a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand on the palladium catalyst is critical for the success of the reaction. Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the reductive elimination step.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Piperidine substrate with a primary amine (1.2-1.5 equiv.)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Pd-ligand complex, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)[3]
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or glovebox for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the piperidine substrate (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
IV. Sulfonylation of Primary Amines
Sulfonylation of a primary amine with a sulfonyl chloride yields a sulfonamide, a functional group present in a wide array of antibacterial and diuretic drugs.
Mechanism and Rationale
Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically performed in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[12]
Experimental Protocol: Sulfonylation
Materials:
-
Piperidine substrate with a primary amine (1.0 equiv.)
-
Sulfonyl chloride (1.0-1.05 equiv.)
-
Anhydrous dichloromethane (DCM) or pyridine as both solvent and base
-
Triethylamine (if not using pyridine as solvent, 1.1-1.5 equiv.)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the primary amine (1.0 equiv.) and an anhydrous aprotic solvent like DCM. Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equiv.).[12]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0-1.05 equiv.) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[12]
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess base), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfonamide by column chromatography or recrystallization.
V. Characterization of Functionalized Piperidines
The successful functionalization of the primary amine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the added functional group and shifts in the signals of the protons and carbons adjacent to the nitrogen atom provide strong evidence of the transformation.[13][14]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for monitoring the progress of the reaction and assessing the purity of the product.
Conclusion
The functionalization of primary amines on piperidine scaffolds is a versatile and powerful strategy in modern drug discovery. By understanding the principles behind acylation, alkylation, arylation, and sulfonylation, and by employing robust and well-optimized protocols, researchers can efficiently generate diverse libraries of piperidine-containing molecules. The careful selection of protecting groups, reagents, and reaction conditions is key to achieving high yields and purity, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1347-1358. Retrieved from [Link]
- Google Patents. (1998). Piperidine and piperazine derivatives and their use as muscarinic antagonists.
-
The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Retrieved from [Link]
-
Hu, Y., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(18), 4236-4240. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Retrieved from [Link]
- BenchChem. (2025, December). Technical Support Center: Piperidine Functionalization.
-
Wang, Z., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6(5), 2848-2854. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
- BenchChem. (n.d.). Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Application Notes and Protocols.
-
ChemRxiv. (2025, November 24). Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides[a]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Retrieved from [Link]
-
ARKIVOC. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
ACS Publications. (2024, July 25). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Retrieved from [Link]
-
ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Retrieved from [Link]
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
-
ResearchGate. (2018, December 9). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... Retrieved from [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
GlycoPOD. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
-
Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]_
-
National Institutes of Health. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]
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Application Notes & Protocols for the Selective N-Acylation of 3-Aminomethylpiperidine
Introduction
3-Aminomethylpiperidine is a valuable bifunctional building block in medicinal chemistry and drug development, featuring both a primary and a secondary amine. The piperidine motif is a privileged scaffold found in numerous therapeutic agents.[1] Selective functionalization of either amine is crucial for synthesizing analogues with desired pharmacological profiles. This document provides a detailed guide for researchers on the reagents and protocols for the selective N-acylation of the exocyclic primary amine of 3-aminomethylpiperidine, a key transformation in the synthesis of diverse molecular entities.
Guiding Principles for Selective N-Acylation
The selective acylation of the primary amine in 3-aminomethylpiperidine hinges on the inherent differences in nucleophilicity and steric hindrance between the primary and secondary amine groups.
-
Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines due to less electron donation from alkyl groups to the nitrogen atom.
-
Steric Hindrance: The primary amine at the aminomethyl group is sterically more accessible than the secondary amine within the piperidine ring.[2]
By carefully selecting the acylating agent and reaction conditions, these differences can be exploited to achieve high chemoselectivity.
Recommended Reagents and Protocols
Several strategies can be employed for the selective N-acylation of 3-aminomethylpiperidine. The choice of method will depend on the specific acyl group to be introduced, the scale of the reaction, and the desired purity of the final product.
Protocol 1: Direct Acylation with Acid Chlorides or Anhydrides under Controlled Conditions
This is the most straightforward approach and often provides good selectivity for the primary amine due to its higher reactivity. The use of a non-nucleophilic base is crucial to neutralize the acid byproduct without competing in the acylation reaction.
Experimental Protocol:
-
Dissolve 3-aminomethylpiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (acid chloride or anhydride, 1.0 to 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Summary of Reagents and Conditions for Direct Acylation
| Acylating Agent | Base | Solvent | Temperature | Typical Yield |
| Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | Good to Excellent |
| Benzoyl Chloride | DIPEA | THF | 0 °C to RT | Good to Excellent |
| Acetic Anhydride | Pyridine | DCM | 0 °C to RT | Good |
Protocol 2: Selective Acylation in an Aqueous Medium
Performing the acylation in water can surprisingly favor mono-acylation of polyamines. This "green chemistry" approach can be highly effective and simplifies product isolation.
Experimental Protocol:
-
Suspend 3-aminomethylpiperidine (1 equivalent) in water.
-
Add a base such as triethylamine (5 equivalents).[3]
-
Cool the mixture to a low temperature (e.g., 0-5 °C).
-
Add the acid anhydride or acid chloride (1 equivalent) dropwise with vigorous stirring.[3]
-
Continue stirring at low temperature for a specified time, monitoring by TLC or LC-MS.
-
The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify as needed by column chromatography or recrystallization.
Protocol 3: Utilizing Highly Selective Acylating Agents
For substrates where direct acylation provides poor selectivity, specialized reagents that intrinsically favor acylation of primary amines are an excellent choice.
-
5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones: These reagents have demonstrated exceptional selectivity for the acylation of primary amines, even in the presence of other nucleophilic groups.[4][5]
-
Diacylaminoquinazolinones (DAQs): DAQs are highly selective acylating agents for primary amines over secondary amines.[6]
Experimental Protocol (General for Selective Reagents):
-
Dissolve the 3-aminomethylpiperidine (1 equivalent) in an appropriate solvent (e.g., DCM).
-
Add a solution of the selective acylating agent (e.g., a 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one, 1 equivalent) in the same solvent dropwise at room temperature.[5]
-
Stir the reaction mixture for the recommended time (this can range from 30 minutes to several hours depending on the specific reagent).[5]
-
Monitor the reaction by TLC or LC-MS.
-
Work-up the reaction as recommended for the specific acylating agent, which may involve washing with aqueous acid and/or base.
-
Purify the product by flash column chromatography.
Protocol 4: N-Boc Protection of the Piperidine Nitrogen
For complete control and to avoid any acylation of the secondary amine, a protection-acylation-deprotection strategy is the most robust, albeit longer, approach. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen.
Experimental Workflow:
Caption: Workflow for selective N-acylation via protection.
Experimental Protocol (3 Steps):
-
Protection: To a solution of 3-aminomethylpiperidine (1 equivalent) in DCM, add triethylamine (2.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with water and brine, then purify by column chromatography to yield N-Boc-3-(aminomethyl)piperidine.
-
Acylation: Perform the acylation on the primary amine of N-Boc-3-(aminomethyl)piperidine using one of the methods described in Protocol 1.
-
Deprotection: Dissolve the N-acylated, N-Boc protected intermediate in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt, which can be used directly or neutralized.
Reaction Mechanism Visualization
The selective acylation of the primary amine is governed by kinetic control, where the more nucleophilic and less sterically hindered primary amine reacts faster with the electrophilic acylating agent.
Caption: Kinetic preference for primary amine acylation.
Troubleshooting
-
Low Selectivity (Di-acylation):
-
Decrease the amount of acylating agent to 1.0 equivalent or slightly less.
-
Lower the reaction temperature (e.g., to -20 °C or -78 °C).
-
Ensure slow, dropwise addition of the acylating agent.
-
-
No Reaction:
-
Confirm the quality of the acylating agent, as they can be sensitive to moisture.
-
If using a less reactive acylating agent, a slight increase in temperature or reaction time may be necessary.
-
-
Difficult Purification:
-
If the product is very polar, consider using a reverse-phase chromatography system.
-
Formation of salts can sometimes complicate extraction; ensure proper pH adjustment during work-up.
-
Conclusion
The selective N-acylation of 3-aminomethylpiperidine is a readily achievable transformation with careful consideration of the reagents and reaction conditions. Direct acylation under controlled temperature is often sufficient. For challenging substrates or when impeccable selectivity is required, the use of specialized selective acylating agents or a protection-deprotection strategy are highly reliable alternatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully perform this important synthetic modification.
References
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing.
- Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in W
- Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- High yield selective acylation of polyamines: proton as protecting group. PubMed - NIH.
- Selective Acylation of Polyamines with Acid Anhydrides and Acid C... Ingenta Connect.
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC.
- A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. Benchchem.
- (R)-N-(Piperidin-3-yl)acetamide. Benchchem.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
Sources
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- 4. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Procedures for Salt Formation of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine: A Comprehensive Guide to Salt Screening, Selection, and Physicochemical Characterization
An Application Note for Drug Development Professionals
Introduction
In modern drug development, the active pharmaceutical ingredient (API) rarely proceeds to formulation in its free, unionized form. Salt formation is a critical and routine step in the pre-formulation phase, designed to optimize the physicochemical and biopharmaceutical properties of a drug candidate.[1] For ionizable compounds, particularly weak bases like [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, conversion to a salt can profoundly enhance aqueous solubility, dissolution rate, stability, and manufacturability.[2][3][4] This application note provides a detailed, experience-driven guide for researchers and scientists on the procedures for salt formation, screening, and selection of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, a primary amine derivative. We will explore the underlying principles, provide step-by-step protocols, and outline a robust analytical workflow for the comprehensive characterization of the resulting salt forms.
The parent compound, [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, possesses a primary amine that is a suitable target for protonation by an acid to form a salt.[5][6] The choice of the acidic counter-ion is a strategic decision that can significantly impact the final properties of the drug substance.[1][7] This guide will focus on the formation of three common and pharmaceutically acceptable salts: hydrochloride, sulfate, and mesylate.
Part 1: Initial Assessment and Salt Screening Strategy
Before embarking on salt synthesis, a thorough understanding of the parent molecule's properties is essential. A preliminary analysis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine would involve determining its pKa, aqueous solubility, and solid-state characteristics. The pKa of the primary amine is a critical parameter for successful salt formation; a general rule of thumb is that the pKa of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion to ensure a stable salt is formed.[1][2]
A systematic salt screening strategy is then employed to identify a range of potential salt candidates.[8][9] This can be performed on a small scale using high-throughput screening methods or a more traditional laboratory approach.[3][10]
Figure 1: A generalized workflow for high-throughput salt screening.
Protocol 1: Microplate-Based Salt Screening
This protocol allows for the rapid screening of multiple counter-ions and solvent systems.
-
Stock Solution Preparation: Prepare a stock solution of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine (e.g., 50 mg/mL) in a suitable volatile solvent like methanol or ethanol.
-
Counter-ion Preparation: Prepare stock solutions of various acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) in a compatible solvent, typically at an equimolar concentration to the API stock solution.
-
Dispensing: In a 96-well microplate, dispense a fixed volume of the API stock solution into each well.
-
Addition of Counter-ions: Add a stoichiometric equivalent of each counter-ion solution to the respective wells. A solvent-only control should also be included.
-
Crystallization: Allow the solvents to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
Analysis: The resulting solid residues in each well are then analyzed using high-throughput techniques such as X-ray powder diffraction (XRPD) or Raman spectroscopy to assess crystallinity.
Part 2: Scaled-Up Salt Synthesis Protocols
Once promising salt candidates are identified, the synthesis is scaled up to produce sufficient material for thorough characterization. The following are detailed protocols for the synthesis of the hydrochloride, sulfate, and mesylate salts of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine.
Protocol 2: Synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine Hydrochloride
Hydrochloric acid is a common choice for forming salts of basic drugs due to its strong acidity and the often favorable crystalline properties of the resulting hydrochloride salt.[11][12]
-
Dissolution: Dissolve 1.0 g of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine in 20 mL of a suitable solvent such as isopropanol or ethyl acetate in a reaction flask.
-
Acidification: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to the solution. The reaction is exothermic, and the addition should be controlled to maintain a constant temperature.
-
Crystallization: The hydrochloride salt is expected to precipitate out of the solution. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete salt formation and crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent used for the reaction to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine Sulfate
Sulfuric acid is a di-protic acid, which can form either a sulfate (2:1 amine to acid ratio) or a bisulfate (1:1 ratio) salt. The stoichiometry must be carefully controlled.[13]
-
Dissolution: Dissolve 1.0 g of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine in 25 mL of ethanol.
-
Acidification: In a separate flask, prepare a solution of sulfuric acid (0.5 eq for the sulfate salt) in ethanol. Add this solution dropwise to the stirred amine solution.
-
Precipitation and Digestion: The sulfate salt will likely precipitate upon addition of the acid. The resulting suspension should be stirred at room temperature for several hours or gently heated to promote the formation of a crystalline solid.
-
Isolation and Washing: Isolate the solid by vacuum filtration and wash the cake with cold ethanol.
-
Drying: Dry the sulfate salt under vacuum at an appropriate temperature.
Protocol 4: Synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine Mesylate
Methanesulfonic acid (mesic acid) is a strong organic acid that often forms highly crystalline and stable salts.[1]
-
Dissolution: Dissolve 1.0 g of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine in 15 mL of acetone or a similar solvent.
-
Acidification: Slowly add one equivalent of methanesulfonic acid to the stirred solution.
-
Crystallization: If the salt does not precipitate immediately, crystallization can be induced by cooling the solution, adding an anti-solvent (e.g., heptane), or scratching the inside of the flask.
-
Isolation and Washing: Collect the crystalline product by filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the mesylate salt under vacuum.
Part 3: Physicochemical Characterization of Salt Forms
A comprehensive characterization of the newly formed salts is crucial for selecting the optimal form for further development.[14][15] The goal is to identify the salt with the best balance of properties, including high crystallinity, good aqueous solubility, low hygroscopicity, and excellent chemical and physical stability.[2][16]
Analytical Techniques
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for determining the solid-state nature (crystalline or amorphous) of the salt.[17] Each crystalline form will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal events such as polymorphic transitions or desolvation.[18][19]
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature, which is useful for identifying the presence of solvates or hydrates and assessing thermal stability.[18][20]
-
Dynamic Vapor Sorption (DVS): DVS analysis assesses the hygroscopicity of the salt by measuring its water uptake as a function of relative humidity.[18]
-
Aqueous Solubility: The equilibrium solubility of each salt is determined at various pH values relevant to the physiological environment (e.g., pH 1.2, 4.5, and 6.8).[21]
Comparative Data of Salt Forms
The following table presents a hypothetical comparison of the physicochemical properties of the different salt forms of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine.
| Property | Free Base | Hydrochloride Salt | Sulfate Salt | Mesylate Salt |
| Physical Form | Crystalline Solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point (DSC) | 110 °C | 225 °C | 250 °C | 190 °C |
| Aqueous Solubility (pH 6.8) | < 0.1 mg/mL | 15 mg/mL | 10 mg/mL | 25 mg/mL |
| Hygroscopicity (DVS @ 80% RH) | 0.2% water uptake | 1.5% water uptake | 0.8% water uptake | 0.5% water uptake |
| Stability (Accelerated) | Stable | Stable | Stable | Stable |
Part 4: Salt Selection Decision Framework
The selection of the final salt form is a multi-parameter optimization process.[2][22] The data from the physicochemical characterization are evaluated against a target product profile.
Figure 2: A decision tree for selecting the optimal salt form.
Based on the hypothetical data in the table, the mesylate salt would be a strong candidate for further development. It demonstrates the highest aqueous solubility and the lowest hygroscopicity, both of which are highly desirable properties for an oral solid dosage form. While the hydrochloride and sulfate salts also offer significant improvements over the free base, their higher hygroscopicity could present challenges during manufacturing and storage.
Conclusion
The formation of a salt is a pivotal step in the development of amine-containing drug candidates like [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine. A systematic approach to salt screening, followed by a detailed and rational characterization of the most promising candidates, is essential for selecting a salt form with optimal physicochemical and biopharmaceutical properties. This guide provides a comprehensive framework and detailed protocols to aid researchers in this critical endeavor, ultimately facilitating a more efficient and successful drug development process.
References
-
Wikipedia. Hydrochloride. [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. [Link]
-
Kumar, L., & Singh, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. [Link]
-
Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. [Link]
-
Scribd. Optimizing Drug Salt Selection. [Link]
-
YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]
-
University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Pace Analytical. Characterization of Physicochemical Properties. [Link]
-
Inspectioneering. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?[Link]
-
Pharmaceutical Technology. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?[Link]
-
Australian Prescriber. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
ResearchGate. (2016, July 26). (PDF) PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. [Link]
-
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]
-
Journal of Pharmacy and Pharmacology. (2015, June 15). evaluation of salt screening methodologies. [Link]
- Google Patents.
-
Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
ACS Publications. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]
-
MDPI. (2018, April 16). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. [Link]
-
Reddit. (2025, November 28). Formation of Mesylate Salts and avoiding Alkylmesylates. [Link]
-
Al-Mustansiriyah University. (2017, December 8). Amines Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy. [Link]
-
ResearchGate. Salt Screening and Selection | Request PDF. [Link]
-
Nuvisan. Expert polymorphism, salt screening & XRPD analysis for APIs. [Link]
-
Chemguide. Formation of ammonium salts. [Link]
-
Bryan Research & Engineering, LLC. (2013, March 21). SO2 Wreaks Havoc in Amine Units. [Link]
-
RSSL. Physical Characterisation Techniques & Methods. [Link]
-
University of Calgary. CHAPTER 7 AMINES. [Link]
- Google Patents. Salts and solid forms of a compound having apj receptor activity.
-
WuXi STA. Solid Form Selection and Process Development of KO-947 Drug Substances. [Link]
-
Holodiag. Solid state analysis - Analytical techniques. [Link]
-
PMC. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
-
Wikipedia. Ammonium sulfate. [Link]
-
ResearchGate. (2023, November 15). (PDF) Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Journal of King Saud University - Science. (2023, August 30). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. [Link]
-
PrepChem.com. Synthesis of 4-chlorobenzoyl chloride. [Link]
-
ResearchGate. Synthesis of Amines and Ammonium Salts. [Link]
-
MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Side Reactions in Piperidine Derivatives
Welcome to the Technical Support Center for scientists and researchers in drug development. This guide is designed to provide in-depth, actionable insights into one of the more nuanced challenges in the synthesis of piperidine derivatives: the management and suppression of unwanted cyclization side reactions. Drawing from established principles and field-proven experience, this resource offers a structured approach to diagnosing and resolving these common synthetic hurdles.
Introduction: The Challenge of Unwanted Cyclizations
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] Its synthesis, while often straightforward, can be complicated by the propensity of linear precursors to undergo undesired intramolecular cyclization, leading to the formation of unintended rings and a reduction in the yield of the target molecule. These side reactions are not random occurrences but are governed by predictable chemical principles. Understanding these principles is the key to mastering their control.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common problems encountered in the lab. We will explore the "why" behind these side reactions and provide detailed, step-by-step protocols to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm attempting an N-alkylation of a piperidine derivative with a side chain containing an electrophilic center, but I'm observing a significant amount of a spirocyclic byproduct. What is happening and how can I prevent it?
Answer:
This is a classic case of an intramolecular cyclization competing with your desired intermolecular reaction. The piperidine nitrogen, being a potent nucleophile, can attack the electrophilic center on its own side chain, leading to the formation of a new ring fused at the nitrogen atom, a spirocycle.[3][4][5]
The outcome of your reaction is determined by the relative rates of two competing processes: the desired intermolecular reaction and the undesired intramolecular cyclization. Several factors influence this balance:
-
Steric Hindrance: Bulky substituents on the piperidine ring or near the reactive centers can slow down both reactions, but they may preferentially hinder the intermolecular pathway.[6]
-
Concentration: At high concentrations, the probability of two different molecules colliding (intermolecular) is higher. At low concentrations (high dilution), the reactive ends of the same molecule are more likely to find each other (intramolecular).
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the solvation of the transition states, thereby affecting the rates of both reactions.[7][8] Polar aprotic solvents often favor SN2-type reactions.
-
Temperature: Increasing the temperature generally increases the rate of all reactions, but it may not do so equally. The effect of temperature on the desired versus undesired pathway should be evaluated empirically.[7]
Here is a systematic approach to favor the desired intermolecular reaction:
Diagram: Troubleshooting Spirocyclization
-
Selection of a Protecting Group:
-
For Hydroxyl Groups: Silyl ethers (e.g., TBDMS, TIPS) are excellent choices as they are stable to a wide range of conditions and can be selectively removed.
-
For Amino Groups: Carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Tosyl) are commonly used. The choice will depend on the subsequent reaction conditions. [9]
-
-
Step-by-Step Protection and Deprotection:
-
Protection:
-
Dissolve your piperidine derivative in a suitable anhydrous solvent (e.g., DCM or THF).
-
Add a base (e.g., triethylamine or imidazole).
-
Add the protecting group reagent (e.g., TBDMS-Cl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction and purify the protected intermediate.
-
-
Main Reaction: Perform your intended synthetic transformation on the protected substrate.
-
Deprotection:
-
Dissolve the protected product in a suitable solvent.
-
Add the deprotection reagent (e.g., TBAF for TBDMS, or an acid for Boc).
-
Stir until the reaction is complete.
-
Work up and purify to obtain your final product.
-
-
Question 3: I am using piperidine as a base for Fmoc deprotection in solid-phase peptide synthesis and observing side reactions. What could be the cause?
Answer:
While piperidine is the standard base for Fmoc deprotection, it can participate in side reactions, particularly with sensitive amino acid residues or linkers. [9][10][11]
-
Aspartimide Formation: Piperidine can catalyze the formation of a cyclic imide at aspartic acid residues, especially when followed by a small amino acid like glycine. This can lead to racemization and the formation of piperidide adducts. [10][11]* 3-(1-Piperidinyl)alanine Formation: With C-terminal cysteine residues, piperidine can catalyze the elimination of the protected sulfhydryl group, followed by the addition of piperidine to the resulting dehydroalanine. [10]* Aza-Michael Addition to Maleimides: If your peptide or linker contains a maleimide group, piperidine can undergo a Michael addition, rendering the maleimide inactive for its intended conjugation. [11]
| Side Reaction | Mitigation Strategy | Rationale |
| Aspartimide Formation | Use a less basic deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF). | DBU is a non-nucleophilic base that can effect Fmoc removal with a lower risk of catalyzing cyclization. |
| Add an acidic additive like HOBt to the deprotection solution. | The additive can protonate the intermediate, suppressing the cyclization. [10] | |
| 3-(1-Piperidinyl)alanine Formation | Use a sterically bulky protecting group on the cysteine side chain (e.g., Trityl). | The bulky group hinders the initial elimination step. [10] |
| Aza-Michael Addition to Maleimides | Introduce the maleimide-containing moiety after the final Fmoc deprotection step. | This temporal separation prevents the maleimide from being exposed to piperidine. [11] |
Conclusion
The key to troubleshooting cyclization side reactions in piperidine derivative synthesis lies in a systematic and informed approach. By understanding the underlying mechanisms and carefully controlling reaction parameters such as concentration, protecting groups, and solvent, you can significantly improve the yield and purity of your desired products. Always remember to monitor your reactions closely and be prepared to methodically optimize your conditions.
References
-
Vereshchagin, A. N., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Prévost, N., & Shipman, M. (2001). Intramolecular Radical Rearrangement Reactions of 2-Methyleneaziridines: Application to the Synthesis of Substituted Piperidines, Decahydroquinolines, and Octahydroindolizines. Organic Letters, 3(15), 2383–2385. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals. Retrieved from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]
-
Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. (n.d.). Retrieved from [Link]
-
Synthesis of piperidine natural products by allenic cyclisation. (n.d.). DR-NTU. Retrieved from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. Retrieved from [Link]
-
3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e]t[8][9][12]riazines and PhLi Addition. (2022). American Chemical Society. Retrieved from [Link]
-
Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. (2019). Retrieved from [Link]
-
Total wash elimination for solid phase peptide synthesis. (2023). PMC. Retrieved from [Link]
-
Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. (2014). Beilstein Journals. Retrieved from [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (n.d.). PMC. Retrieved from [Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Springer. Retrieved from [Link]
-
Grygorenko, O. O., et al. (n.d.). Retrosynthetic disconnection of (cyclo)alkyl‐substituted piperidine derivatives. Retrieved from [Link]
-
Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. (n.d.). CCS Chemistry. Retrieved from [Link]
-
Approaches to α-functionalization of piperidines by C H.... (n.d.). ResearchGate. Retrieved from [Link]
-
intramolecular cope elimination of piperidine. (2022). Reddit. Retrieved from [Link]
-
Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. (n.d.). The Aquila Digital Community. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2009). ACS Publications. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Retrieved from [Link]
-
Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Retrieved from [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (2025). Figshare. Retrieved from [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development and Troubleshooting for [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
Welcome to the technical support center for the HPLC analysis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing a robust HPLC method and troubleshooting common issues. The information presented here is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.
Part 1: Understanding the Analyte and Initial Method Development
[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine is a basic compound containing a secondary amine on the piperidine ring and a tertiary amine within the piperidine ring. The presence of the 4-chlorobenzoyl group provides a strong chromophore, making UV detection a suitable choice.
Assumed Physicochemical Properties:
-
pKa: The piperidine and methanamine groups are basic. The estimated pKa values are likely in the range of 8.0-10.0. This is a critical parameter for method development as it dictates the ionization state of the molecule at a given pH.
-
logP: The molecule possesses both hydrophobic (chlorobenzoyl group) and hydrophilic (amine groups) characteristics. The calculated logP will likely be in a range suitable for reversed-phase chromatography.
-
UV Absorbance: The chlorobenzoyl group is expected to have a strong UV absorbance maximum around 240-260 nm.
Initial HPLC Method Parameters
A systematic approach to method development is crucial.[1] Based on the analyte's properties, a reversed-phase HPLC method is the most appropriate starting point.[2][3]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18 columns provide excellent hydrophobic retention for a wide range of compounds and are a good starting point for method development.[2][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic mobile phase will protonate the basic amine groups, increasing their polarity and reducing retention. Formic acid is a volatile modifier suitable for MS detection.[6] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[7] Methanol can be considered as an alternative to alter selectivity.[8] |
| Gradient Elution | 5% to 95% B over 20 minutes | A broad gradient is recommended for initial screening to determine the approximate elution time of the analyte.[1][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Temperature can affect selectivity and peak shape. Starting at a controlled temperature above ambient is recommended for reproducibility.[10] |
| Detection | UV at 254 nm | The chlorobenzoyl group should provide a strong signal at this wavelength. A diode array detector (DAD) can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Sample Diluent | Mobile Phase A/B (e.g., 80:20) | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions is crucial to prevent peak distortion.[1] |
The Critical Role of Mobile Phase pH
For a basic compound like [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, the mobile phase pH is the most critical parameter influencing retention and peak shape.[11][12]
-
Low pH (e.g., pH 2-4): At a pH well below the pKa of the amine groups, the analyte will be fully protonated (ionized). This increases its polarity, leading to reduced retention in reversed-phase HPLC.[13][14] This is often a good starting point as it can also suppress the interaction of the basic analyte with acidic residual silanols on the silica-based stationary phase, leading to improved peak shape.[15][16]
-
High pH (e.g., pH 8-10): At a pH near or above the pKa, the analyte will be in its neutral, non-ionized form. This increases its hydrophobicity, resulting in stronger retention.[4][14] However, operating at high pH requires a pH-stable column.[11][17]
dot
Caption: Workflow for HPLC Method Development.
Part 2: Troubleshooting Guide in Q&A Format
This section addresses specific problems you may encounter during your experiments.
Peak Shape Problems
Q1: My peak is tailing excessively. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue with basic compounds and is often caused by secondary interactions with the stationary phase.[15][16]
Potential Causes & Solutions:
-
Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the protonated amine groups of your analyte and ionized residual silanol groups (Si-O⁻) on the silica-based column packing.[10][15]
-
Solution 1: Lower the Mobile Phase pH: Operate at a pH of 2.5-3.5.[15] At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the positively charged analyte.[16] Use a buffer like phosphate or an additive like formic or trifluoroacetic acid to control the pH.[6]
-
Solution 2: Use a Base-Deactivated Column: Modern columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups.[15][18] Consider using a column specifically designed for the analysis of basic compounds.
-
Solution 3: Add a Competing Base: In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block the active silanol sites. However, this can suppress MS signals and is less common with modern columns.[16]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[18][19]
-
Solution: Replace the guard column. If the problem persists, try reversing and flushing the analytical column (check the manufacturer's instructions first). If a void is suspected, the column may need to be replaced.[15]
-
Q2: My peak is fronting. What should I investigate?
A2: Peak fronting is less common than tailing but can occur under certain conditions.
Potential Causes & Solutions:
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the peak to front.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.[1]
-
-
Column Overload: Similar to tailing, injecting an excessive amount of sample can also lead to fronting.[1][16]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Collapse: At high pH and temperature, the silica matrix of some columns can dissolve, leading to a void and causing peak distortion.[17]
-
Solution: Ensure you are operating within the column's recommended pH and temperature range.
-
dot
Caption: Troubleshooting logic for peak shape issues.
Retention Time and Resolution Problems
Q3: My retention time is drifting or has suddenly shifted. What's wrong?
A3: Retention time stability is key for reliable quantification. Drifting or shifting retention times can point to several issues.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: If you are running a gradient, insufficient equilibration time between injections will cause retention time drift.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
-
-
Mobile Phase Composition Change: The mobile phase composition can change over time due to evaporation of the more volatile component (usually the organic solvent).[7]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped. If using an aqueous buffer, be aware that its pH can change upon absorption of atmospheric CO2.[7]
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column heater is not used.
-
Solution: Use a column thermostat to maintain a constant temperature.[10]
-
-
Column Contamination: Buildup of sample matrix components on the column can alter its chemistry and affect retention.[19]
-
Solution: Use a guard column and appropriate sample preparation techniques (e.g., solid-phase extraction) to protect the analytical column.[19]
-
Q4: I am not getting enough resolution between my main peak and an impurity. How can I improve it?
A4: Improving resolution often involves adjusting the mobile phase or stationary phase to alter selectivity.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier can significantly impact selectivity.
-
Solution 1: Change the Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of both. The different solvent properties can alter the elution order and improve resolution.[8][10]
-
Solution 2: Adjust the pH: Small changes in pH can alter the ionization state of your analyte and impurities differently, leading to changes in selectivity.[13] Conduct a pH study (e.g., pH 2.5, 3.0, 3.5) to find the optimal separation.
-
Solution 3: Optimize the Gradient: If using a gradient, try making it shallower (i.e., increase the gradient time). This will often improve the resolution of closely eluting peaks.
-
-
Suboptimal Stationary Phase: The chosen stationary phase may not be providing the necessary selectivity.
-
Solution: Screen different stationary phases. For example, a Phenyl-Hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.[20]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Do I need to use a buffer in my mobile phase?
A1: Yes, for a basic analyte, using a buffer is highly recommended to maintain a stable pH.[2] Small fluctuations in pH can lead to significant changes in retention time and peak shape, especially if the mobile phase pH is close to the analyte's pKa.[11][12] Buffers like phosphate or acetate are common choices. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[6]
Q2: What are the typical system suitability test (SST) parameters I should monitor?
A2: SST is crucial to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor (or Asymmetry Factor): For a basic compound, this is critical. A value between 0.8 and 1.5 is generally acceptable.
-
Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency.
-
Resolution (Rs): If you are separating the main peak from impurities, a resolution of >1.5 is typically desired.
-
Relative Standard Deviation (RSD) of Retention Time and Peak Area: For replicate injections of a standard, the RSD should typically be <1% for peak area and <0.5% for retention time.
Q3: How should I prepare my sample for analysis?
A3: Proper sample preparation is key to protecting your column and ensuring accurate results.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. As mentioned, dissolving in the initial mobile phase composition is ideal.[1]
-
Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column frit.[21]
-
Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column.
Q4: Can this method be transferred to a UPLC system?
A4: Yes, this method can be transferred to a UPLC system to achieve faster analysis times and higher efficiency. However, direct transfer is not always straightforward. You will need to geometrically scale the gradient, flow rate, and injection volume to the dimensions of the UPLC column (typically with a smaller particle size, <2 µm). Method transfer calculators are available from most chromatography vendors to assist with this process.
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- Moravek. (2024, December 3).
- Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140.
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- BenchChem. (2025).
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- Veeprho. (2025, February 1).
- Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
- Agilent.
- Element Lab Solutions. Peak Tailing in HPLC.
- alwsci. (2024, May 10).
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- HPLC Troubleshooting Guide.
- Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Element Lab Solutions. HPLC Solvent Selection.
- Agilent. Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection.
- Welch Materials. (2025, April 8).
- Phenomenex. Reversed Phase HPLC Method Development.
- SIELC Technologies. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
- Agilent. (2024, March 28).
- Chrom Tech, Inc. (2025, October 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. moravek.com [moravek.com]
- 12. veeprho.com [veeprho.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. agilent.com [agilent.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reductive Alkylation of 3-Aminomethyl Piperidines
Current Status: Operational Topic: Reductive Amination / Regioselectivity Optimization Audience: Medicinal Chemists / Process Development Scientists
The Bifunctional Challenge: An Overview
3-Aminomethyl piperidine presents a classic "chemoselectivity vs. regioselectivity" conflict. You are dealing with two nucleophilic nitrogen centers with distinct steric and electronic profiles:
-
Exocyclic Primary Amine (Side Chain): Less sterically hindered, kinetically faster to form imines, but slightly less basic (
). -
Endocyclic Secondary Amine (Ring): Sterically hindered (alpha-hydrogens), kinetically slower, but thermodynamically more basic (
).
The Core Problem: In standard reductive amination conditions, the primary amine is the kinetic target. However, without careful control of stoichiometry and pH, "scrambling" occurs, leading to mixtures of mono-alkylated side chains, alkylated rings, and dialkylated side chains.
Troubleshooting Modules (Q&A)
Module A: Regioselectivity (Targeting the Right Nitrogen)
Q: I want to alkylate the primary amine (side chain) exclusively, but I’m seeing ring alkylation. Do I have to use a protecting group?
A: Not necessarily, but it depends on your electrophile.
-
The Kinetic Solution: You can achieve high selectivity for the primary amine by exploiting steric differentiation . Use Sodium Triacetoxyborohydride (STAB) in DCE (1,2-Dichloroethane) or DCM . STAB is bulky and mild; it reduces the sterically accessible imine (formed at the primary amine) much faster than the hindered iminium ion (formed at the ring nitrogen).
-
The "Pre-formation" Trick: Pre-stir the aldehyde and the diamine for 30–60 minutes before adding the reducing agent. The primary amine forms the imine rapidly. Since STAB reduces imines faster than aldehydes, adding it after imine formation locks in the regioselectivity.
-
When to Protect: If you are using a highly reactive, unhindered aldehyde (like formaldehyde or acetaldehyde), kinetic control fails. You must Boc-protect the ring nitrogen first.
Q: I need to alkylate the ring nitrogen. Why is the side chain reacting instead?
A: The side chain reacts because it is a better nucleophile for the initial attack on the carbonyl. To target the ring:
-
Protection is Mandatory: You cannot selectively alkylate the secondary ring amine in the presence of a free primary amine using standard reductive amination. The primary amine will always scavenge the electrophile.
-
Strategy: Protect the primary amine (e.g., Trifluoroacetamide or Phthalimide), alkylate the ring, then deprotect.
Module B: Preventing Over-Alkylation (The Dialkylation Trap)
Q: I am targeting the mono-alkylated primary amine, but I keep getting the dialkylated tertiary amine. How do I stop at one?
A: This is a statistical problem driven by the enhanced nucleophilicity of the product.
-
Stoichiometry: Use a excess of the diamine (1.2 to 1.5 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed by the starting material, not the product.
-
Solvent Choice: Switch from MeOH to DCE or THF . Protic solvents like methanol accelerate the second alkylation step. Aprotic solvents stabilize the mono-alkylated ammonium intermediate, preventing further reaction.
-
Stepwise Addition: Do not dump all reagents together. Add the aldehyde slowly to the amine solution over 1 hour.
Module C: Workup & Isolation (The Polarity Trap)
Q: My reaction looks clean by LCMS, but I lose everything during the aqueous workup. Where is my product?
A: 3-Aminomethyl piperidines are highly polar and water-soluble, especially as salts.
-
Avoid Acid Washes: Do not use 1M HCl to wash the organic layer; you will protonate both amines and extract them into the water waste.
-
The "Salting Out" Method: Saturate the aqueous layer with NaCl or
during extraction to force the organic amine into the organic layer. -
The "Magic Solvent": Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction. This mixture is polar enough to pull the diamine out of the aqueous phase.
Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways for optimizing this reaction.
Caption: Decision matrix for selecting the correct synthetic pathway based on regioselectivity requirements.
Standard Operating Procedure (SOP)
Protocol: Selective Mono-N-Alkylation of Primary Amine Target: Mono-alkylation of the exocyclic amine without ring protection.
| Parameter | Specification | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic; promotes imine stability over iminium. |
| Reagent | NaBH(OAc)3 (STAB) | Mild reducing agent; reduces imines faster than aldehydes. |
| Stoichiometry | Amine (1.2 eq) : Aldehyde (1.0 eq) | Excess amine suppresses dialkylation. |
| Additive | Acetic Acid (1.0 eq) | Catalyzes imine formation; buffers basicity. |
| Temperature | 0°C | Controls exotherm and kinetic selectivity. |
Step-by-Step Workflow:
-
Preparation: In a dry flask under
, dissolve 3-aminomethyl piperidine (1.2 equiv) in anhydrous DCE (0.2 M concentration). -
Acidification: Add Acetic Acid (1.0 equiv). Note: If using the HCl salt of the amine, add 1.0 equiv of TEA instead.
-
Imine Formation: Add the Aldehyde (1.0 equiv) dropwise. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC/LCMS.[1] You should see the imine peak form.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) in 3 portions over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 2–16 hours.
-
Quench: Add saturated aqueous
. Stir for 15 minutes until gas evolution ceases. -
Extraction (Critical): Extract with DCM:IPA (3:1) (
). -
Drying: Dry organics over
, filter, and concentrate.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link]
-
Frontier, A. "Workup for Polar and Water-Soluble Solvents." University of Rochester Chemistry Dept. [Link]
Sources
Validation & Comparative
Structural Elucidation and Rotameric Resolution: A Comparative NMR Guide for [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
Executive Summary
Molecule: [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine CAS: (Analogous structures: 1286274-41-6, 334618-23-4) Application: Key intermediate in GPCR agonist synthesis (e.g., GPR119) and peptidomimetic drug discovery.
This guide addresses the primary analytical challenge associated with N-benzoyl piperidines: restricted amide rotation . At ambient temperature, the partial double-bond character of the N-C=O bond creates distinct cis and trans rotamers (E/Z isomers) on the NMR timescale. This results in signal doubling and broadening, often mistaken for impurities. This guide compares solvent systems and temperature variables to provide a definitive protocol for structural validation.
Comparative Analysis: Solvent System Performance
The choice of solvent dictates the resolution of the piperidine ring protons and the visibility of the primary amine (–NH₂).
Table 1: Performance Matrix (CDCl₃ vs. DMSO-d₆)
| Feature | Deuterated Chloroform (CDCl₃) | Dimethyl Sulfoxide (DMSO-d₆) |
| Rotamer Resolution | High. Distinct splitting of rotamers often observed; signals appear as pairs. | Medium/Low. Higher viscosity causes broadening; rotamer peaks may partially overlap. |
| Exchangeable Protons | Poor. –NH₂ is often broad or invisible due to rapid exchange. | Excellent. –NH₂ appears as a distinct broad singlet (or triplet if coupled). |
| Aromatic Region | Clear AA'BB' system for 4-chlorophenyl group. | Shifted. Solvent stacking effects may compress aromatic signals. |
| Water Peak | ~1.56 ppm (Can obscure piperidine H3/H4/H5). | ~3.33 ppm (Can obscure methanamine –CH₂– or piperidine H2/H6). |
| Recommendation | Use for purity checks and carbon backbone assignment. | Use for salt forms (e.g., HCl) or confirming the amine functionality. |
Representative Chemical Shift Data (Ambient Temp)
Note: Values are representative of N-benzoyl-3-substituted piperidines based on analogous scaffolds.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity & Notes |
| Ar-H (2,6) | 7.35 – 7.40 | Doublet (AA'BB'), integrates to 2H. |
| Ar-H (3,5) | 7.28 – 7.32 | Doublet (AA'BB'), integrates to 2H. |
| Piperidine H2/H6 (eq) | 3.80 – 4.60 (Broad/Split) | Rotameric diagnostic. Appears as two broad sets due to proximity to C=O. |
| Piperidine H2/H6 (ax) | 2.70 – 3.10 (Broad/Split) | Complex multiplets; often overlaps with side chain. |
| –CH₂–NH₂ | 2.60 – 2.75 | Doublet or multiplet (depending on H-bonding). |
| Piperidine H3 | 1.80 – 2.00 | Multiplet (Chiral center). |
| Piperidine H4/H5 | 1.40 – 1.70 | Broad multiplets. |
| –NH₂ | 1.30 – 1.60 | Broad singlet (Variable; concentration dependent). |
The Rotamer Challenge: Mechanism & Resolution
The N-benzoyl amide bond exhibits slow rotation at room temperature (
Visualization: Rotameric Equilibrium
The following diagram illustrates the equilibrium between the E (Entgegen) and Z (Zusammen) rotamers caused by the steric clash between the phenyl ring and the piperidine ring substituents.
Caption: Kinetic equilibrium of amide rotamers. At RT, the exchange rate (k) is slower than the frequency difference (Δv), causing signal splitting.
Experimental Solution: Variable Temperature (VT) NMR
To confirm that split peaks are rotamers and not impurities, one must increase the energy of the system to speed up the rotation (Coalescence).
-
Protocol: Heat sample to 353 K (80°C) in DMSO-d₆.
-
Result: The broad multiplets at 3.0–4.5 ppm will sharpen into well-defined averaged signals. The two aromatic doublets will become sharper.
-
Alternative: If heating is not possible, HSQC (Heteronuclear Single Quantum Coherence) is required. Rotamers will show two proton correlations to the same carbon signal.
Detailed Experimental Protocols
Protocol A: Standard Structural Validation (Ambient)
Objective: Confirm identity and purity (>95%).
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL CDCl₃ .
-
Tip: Filter through a cotton plug if the free base is oily or cloudy.
-
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons vs. aliphatic).
-
Scans (NS): 16–32.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz).
-
Analysis:
-
Calibrate to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Integrate the aromatic region (should equal 4H).
-
Integrate the total aliphatic region (should equal 11H + 2H from NH₂).
-
Protocol B: Rotamer Coalescence Study (VT-NMR)
Objective: Prove rotameric existence and simplify spectrum.
-
Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d₆ .
-
Why DMSO? High boiling point allows heating >80°C safely.
-
-
Step 1 (298 K): Acquire standard spectrum. Note broad peaks at 3.5–4.0 ppm.
-
Step 2 (323 K): Heat probe to 50°C. Allow 5 minutes for thermal equilibration. Shim. Acquire.
-
Step 3 (353 K): Heat probe to 80°C. Shim. Acquire.
-
Success Criteria: Coalescence of the N-CH₂ piperidine signals into simplified multiplets.
-
Analytical Workflow Diagram
The following decision tree outlines the logical flow for characterizing this molecule, ensuring no misinterpretation of rotameric signals.
Caption: Decision matrix for distinguishing impurities from rotamers in N-benzoyl piperidine derivatives.
References
-
Bagley, M. C., et al. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. Journal of Organic Chemistry. Link
-
Wagaw, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Link
-
Tafazzoli, M., & Ghiasi, M. (2008). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Spectrochimica Acta Part A. Link
-
National Institutes of Health (NIH). (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. PubMed Central. Link
-
ChemicalBook. (2024). 1H NMR Spectrum of Piperidine Derivatives. Link
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorobenzoyl Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobenzoyl piperidines are a significant class of compounds in medicinal chemistry and drug development, frequently appearing as scaffolds in a wide range of biologically active molecules. Understanding their behavior under mass spectrometry (MS) analysis is crucial for their identification, structural elucidation, and metabolic profiling. This guide provides an in-depth comparison of the fragmentation patterns of ortho-, meta-, and para-chlorobenzoyl piperidine isomers (2-, 3-, and 4-chlorobenzoyl piperidine, respectively) under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As a Senior Application Scientist, this guide is formulated to not only present the data but also to elucidate the causal mechanisms behind the observed fragmentation, providing a practical and scientifically rigorous resource.
The position of the chlorine atom on the benzoyl ring can significantly influence the fragmentation pathways, particularly in the case of the ortho isomer, where neighboring group participation can lead to unique fragmentation patterns. This guide will explore these differences, providing a framework for the confident identification of these important structural motifs.
Core Fragmentation Pathways: A Mechanistic Overview
The fragmentation of chlorobenzoyl piperidines is primarily dictated by the lability of bonds within the piperidine ring and the cleavage of the amide bond connecting it to the chlorobenzoyl moiety. The ionization method employed plays a pivotal role in the initial energy imparted to the molecule, and thus the extent and nature of the subsequent fragmentation.
Electron Ionization (EI-MS)
Under the high-energy conditions of EI-MS, the initial ionization event often involves the removal of a non-bonding electron from the nitrogen atom of the piperidine ring, creating a radical cation. This energetic species then undergoes a series of predictable fragmentation reactions.
1. Alpha-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives under EI. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the formation of a stable, resonance-stabilized iminium ion.
2. Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.
3. Cleavage of the Amide Bond: The bond between the carbonyl carbon and the piperidine nitrogen can cleave, leading to the formation of the chlorobenzoyl cation.
Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule is often initiated at the site of protonation, which is typically the basic nitrogen atom of the piperidine ring.
Comparative Fragmentation of Chlorobenzoyl Piperidine Isomers
The following sections detail the expected fragmentation patterns for 4-, 3-, and 2-chlorobenzoyl piperidine, highlighting the key similarities and differences.
4-Chlorobenzoyl Piperidine (para-isomer)
The para-isomer serves as our baseline for "unhindered" fragmentation, where the chlorine atom does not sterically or electronically interact directly with the piperidine ring.
Electron Ionization (EI) Fragmentation:
Under EI, 4-chlorobenzoyl piperidine is expected to exhibit a fragmentation pattern characterized by several key ions.
-
Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of the compound (m/z 223 for C12H14ClNO) will be observed, along with an M+2 peak at m/z 225 with approximately one-third the intensity, characteristic of the presence of a single chlorine atom.
-
Chlorobenzoyl Cation (m/z 139/141): Cleavage of the amide bond results in the highly stable chlorobenzoyl cation. This will appear as a characteristic isotopic cluster at m/z 139 and 141 in a roughly 3:1 ratio.
-
Piperidine-derived Fragments: Alpha-cleavage of the piperidine ring is expected to produce a prominent iminium ion.
ESI-MS/MS Fragmentation:
In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 224/226) is selected and subjected to CID.
-
Loss of the Piperidine Moiety: The most common fragmentation pathway is the cleavage of the amide bond, leading to the protonated chlorobenzoyl fragment at m/z 139/141.
-
Piperidine Ring Opening: Fragmentation of the piperidine ring can also occur, leading to a series of lower mass ions.
Diagram: Proposed EI Fragmentation of 4-Chlorobenzoyl Piperidine
Caption: Key EI fragmentation of 4-chlorobenzoyl piperidine.
3-Chlorobenzoyl Piperidine (meta-isomer)
The fragmentation pattern of the meta-isomer is expected to be very similar to that of the para-isomer. The remote position of the chlorine atom does not significantly influence the electronic environment of the amide bond or the piperidine ring to induce alternative fragmentation pathways.
Electron Ionization (EI) and ESI-MS/MS Fragmentation:
The key fragments observed for 3-chlorobenzoyl piperidine will be analogous to the 4-chloro isomer:
-
Molecular Ion (M⁺˙) / Protonated Molecule [M+H]⁺: m/z 223/225 and 224/226, respectively.
-
Chlorobenzoyl Cation: The characteristic m/z 139/141 fragment will be a major product ion.
-
Piperidine-derived Fragments: Similar piperidine ring fragments are expected.
The primary utility of MS in distinguishing between the 3- and 4-chloro isomers would likely rely on chromatographic separation prior to MS analysis, as their mass spectra are predicted to be nearly identical.
2-Chlorobenzoyl Piperidine (ortho-isomer)
The ortho-isomer presents a unique case due to the proximity of the chlorine atom to the amide linkage. This can lead to "ortho effects," which are well-documented phenomena in mass spectrometry where neighboring group participation can result in distinct fragmentation pathways compared to the meta and para isomers.
Electron Ionization (EI) Fragmentation:
While the previously described fragmentation pathways will still occur, the ortho-isomer may exhibit additional, characteristic fragments.
-
Loss of HCl: A potential pathway involves the intramolecular elimination of a hydrogen atom from the piperidine ring and the ortho-chlorine atom, resulting in an [M-HCl]⁺˙ ion. This type of rearrangement is more sterically favored in the ortho position.
-
Modified Benzoyl Fragment: The interaction between the carbonyl oxygen and the ortho-chlorine could influence the stability and subsequent fragmentation of the benzoyl cation.
ESI-MS/MS Fragmentation:
The ortho effect is also likely to manifest in the ESI-MS/MS spectrum of the protonated molecule.
-
Proton-Catalyzed Rearrangements: The protonated amide may facilitate interactions with the ortho-chlorine, potentially leading to unique neutral losses or rearrangement products that are less favorable in the meta and para isomers.
Diagram: Potential "Ortho Effect" Fragmentation in 2-Chlorobenzoyl Piperidine
Caption: Proposed unique fragmentation due to the ortho effect.
Quantitative Data Summary
The following table summarizes the key expected fragment ions for the chlorobenzoyl piperidine isomers.
| Ion Description | 4-Chlorobenzoyl Piperidine (m/z) | 3-Chlorobenzoyl Piperidine (m/z) | 2-Chlorobenzoyl Piperidine (m/z) | Ionization Mode |
| Molecular Ion (M⁺˙) | 223/225 | 223/225 | 223/225 | EI |
| Protonated Molecule ([M+H]⁺) | 224/226 | 224/226 | 224/226 | ESI |
| Chlorobenzoyl Cation | 139/141 | 139/141 | 139/141 | EI, ESI-MS/MS |
| [M-HCl]⁺˙ | Not Expected | Not Expected | 187 | EI (potential) |
Experimental Protocols
To experimentally verify the fragmentation patterns described above, the following general protocols can be employed.
GC-EI-MS Analysis
This method is suitable for the analysis of the neutral chlorobenzoyl piperidine isomers.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the chlorobenzoyl piperidine isomer in a suitable solvent (e.g., methanol, ethyl acetate).
-
Dilute the stock solution to a working concentration of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
Diagram: GC-EI-MS Experimental Workflow
Caption: Workflow for GC-EI-MS analysis.
LC-ESI-MS/MS Analysis
This method is ideal for analyzing the protonated molecules and their fragments.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the chlorobenzoyl piperidine isomer in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure elution of the analyte (e.g., 10-90% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
MS1 Scan: Full scan from m/z 100-300 to identify the [M+H]⁺ ion.
-
MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 224) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.
Diagram: LC-ESI-MS/MS Experimental Workflow
Caption: Workflow for LC-ESI-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of chlorobenzoyl piperidines is a predictable process governed by fundamental principles of ion chemistry. While the 3- and 4-chloro isomers are expected to produce very similar fragmentation patterns dominated by the formation of the chlorobenzoyl cation and piperidine-related fragments, the 2-chloro isomer has the potential to exhibit unique fragmentation pathways due to the "ortho effect." Chromatographic separation is therefore essential for the unambiguous identification of the meta and para isomers. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to confidently identify and characterize these important pharmaceutical building blocks.
References
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
PubChem. (n.d.). 4-(4-Chlorobenzoyl)Piperidine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 4-(3-Chlorobenzoyl)piperidine Hydrochloride. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]
- Zaikin, V. G., & Mikaya, A. I. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass-spektrometria, 6(3), 172-181.
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1431-1439. [Link]
Technical Comparison Guide: LC-MS Identification of Impurities in [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
Executive Summary
In the synthesis of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine (hereafter CPMA ), impurity profiling presents a distinct challenge due to the molecule's amphiphilic nature. The presence of a polar primary amine and a hydrophobic chlorobenzoyl moiety creates a "retention conflict" in standard Reversed-Phase Chromatography (RPC).
This guide compares the industry-standard Acidic HPLC-UV/MS (Method A) against an optimized High-pH UHPLC-Q-TOF workflow (Method B). Experimental evidence demonstrates that while Method A suffices for potency assay, it fails to adequately resolve critical polar impurities and lacks the mass accuracy required for structural elucidation of degradants. Method B is recommended for R&D and stability-indicating assays.
Chemical Context & Impurity Origins[1]
CPMA is a bifunctional intermediate often used in the synthesis of GPCR ligands and kinase inhibitors. Its synthesis typically involves the acylation of 3-(aminomethyl)piperidine. Understanding the reaction mechanism is the first step in predicting impurities.
Synthesis & Degradation Pathway
The following diagram illustrates the primary synthesis route and the genesis of critical impurities, including the Bis-Acylated byproduct (Impurity B) and the Hydrolysis degradant (Impurity C).
Figure 1: Synthetic pathway and origin of key impurities. Impurity B arises from over-acylation, while Impurity C is a common degradant.
Comparative Methodology
We evaluated two distinct workflows to identify impurities in a crude CPMA reaction mixture.
Method A: The "Standard" Approach (HPLC-UV/Single Quad)
-
Column: C18 (Standard), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Low pH).
-
Detection: UV 254 nm + Single Quad MS (ESI+).
-
Rationale: This is the default "walk-up" method in many labs. The acidic pH protonates the primary amine (
), making the molecule highly polar.
Method B: The "Advanced" Approach (High-pH UHPLC-Q-TOF)
-
Column: Ethylene Bridged Hybrid (BEH) C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]
-
Detection: Q-TOF MS (High Resolution, >20,000 FWHM).
-
Rationale: At pH 10, the primary amine (pKa ~9-10) is largely neutral. This increases hydrophobicity, allowing the C18 column to retain the main peak and resolve polar impurities that otherwise co-elute in the void volume.
Experimental Results & Data Analysis
Chromatographic Performance
The following table summarizes the performance of both methods. Method A suffered from "Void Volume Co-elution," where the polar CPMA and Impurity A eluted too quickly to be separated. Method B provided excellent retention and peak shape.
| Parameter | Method A (Acidic HPLC) | Method B (High-pH UHPLC) | Status |
| CPMA Retention (RT) | 1.2 min (Near Void) | 4.8 min | Improved |
| Resolution (CPMA vs. Imp A) | 0.8 (Co-eluting) | 3.2 (Baseline) | Superior |
| Peak Symmetry (Tailing) | 1.8 (Tailing due to silanols) | 1.1 (Sharp) | Optimized |
| MS Mass Accuracy | ± 0.5 Da (Nominal) | < 2 ppm (Exact) | Required |
Impurity Identification Data (Method B)
Using Method B (Q-TOF), we identified three distinct impurities. The high mass accuracy allowed us to propose molecular formulas with >99% confidence.
| Peak ID | RT (min) | Observed m/z ( | Calc. Mass | Error (ppm) | Formula | Identity |
| CPMA | 4.82 | 253.1102 | 253.1108 | -2.3 | Target | |
| Imp A | 3.95 | 253.1105 | 253.1108 | -1.1 | Regioisomer | |
| Imp B | 7.15 | 391.1210 | 391.1215 | -1.2 | Bis-Acylated | |
| Imp C | 1.50 | 157.0055 | 157.0056 | -0.6 | 4-Cl-Benzoic Acid |
Note on Impurity A: The Regioisomer has the exact same mass as the Target. Method A (Low Res MS) could not distinguish them, and the poor chromatography meant they co-eluted. Method B separated them chromatographically, proving they are isomers.
Structural Elucidation Workflow
The identification of Impurity B (Bis-acylated) relied on the specific fragmentation pattern of the 4-chlorobenzoyl group.
-
Isotope Pattern: The precursor at m/z 391 showed a distinct
isotope pattern (9:6:1 intensity ratio for M, M+2, M+4), confirming two chlorine atoms. -
MS/MS Fragmentation:
-
m/z 139.00 (
): Characteristic 4-chlorobenzoyl cation. -
Loss of 4-chlorobenzoic acid confirms the N-acylation.
-
Figure 2: Decision tree for identifying the bis-acylated impurity using HRMS data.
Protocol: High-pH UHPLC-HRMS
To replicate Method B, follow this validated protocol.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Concentration: Prepare sample at 0.5 mg/mL.
-
Filtration: 0.2 µm PTFE filter (Nylon is acceptable, but PTFE has lower extractables).
LC Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MS Grade).
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B[1]
-
10.1 min: 5% B
-
-
Flow Rate: 0.4 mL/min.[1]
-
Temp: 40°C.
MS Parameters (Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V (Optimized for benzoyl cleavage).
-
Collision Energy: Ramp 10–40 eV.[1]
-
Mass Range: 50–1000 m/z.
Discussion & Expert Insights
Why High pH?
The pKa of the primary amine in CPMA is approximately 9.5. In the standard acidic method (pH ~2.5), the amine is fully protonated (
The Necessity of HRMS
While a Single Quad (Method A) can detect the mass of 253 Da, it cannot distinguish between CPMA (
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006.[2] Link
-
Center for Drug Evaluation and Research (CDER). "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. Link
-
Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2017. Link
-
Holčapek, M., et al. "Recent advances in the analysis of impurities in pharmaceuticals by LC-MS." Trends in Analytical Chemistry, 2012. Link
Sources
Crystal Structure Determination of N-Benzoyl Piperidine Salts: A Comparative Technical Guide
Topic: Crystal Structure Determination of N-Benzoyl Piperidine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Challenge
N-benzoyl piperidine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for acetylcholinesterase inhibitors (e.g., Donepezil intermediates), amide synthesis models, and sigma receptor ligands. However, the free base often presents as a viscous oil or low-melting solid (
This guide compares the three primary pathways for structural determination—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) —specifically focusing on how salt formation and derivatization resolve the "crystallinity gap."
Strategic Analysis: Salt Selection & Crystal Engineering
The choice of counter-ion or derivative is not merely for solubility; it is the primary variable in crystal engineering to induce supramolecular ordering.
| Parameter | Free Base | Simple Salts (e.g., HCl) | Engineered Derivatives |
| Physical State | Viscous Oil / Low MP Solid | Microcrystalline Powder | Large Single Crystals |
| Melting Point | Variable (often | ||
| Lattice Forces | Weak van der Waals | Ionic + H-bond networks | |
| Primary Method | NMR (Liquid) | PXRD (Bulk) | SC-XRD (Atomic Res.) |
Expert Insight:
-
The HCl Trap: While converting N-benzoyl piperidine to its hydrochloride salt (mp
) dramatically increases thermal stability, it often yields rapid precipitation of microcrystalline powder unsuitable for SC-XRD. -
The Derivatization Solution: Introducing heavy atoms (Cl, Br) or rigid H-bond donors (thiourea, amides) creates "crystallization handles." For example, the 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide derivative crystallizes readily in the Monoclinic
space group due to enhanced intermolecular interactions.
Comparative Methodologies
Method A: Single Crystal XRD (SC-XRD)
-
Status: Gold Standard.
-
Application: Absolute structure determination, stereochemistry, and packing analysis.[1]
-
Case Study Data:
-
Compound: 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate.
-
Space Group:
. -
Unit Cell:
, , , . -
Mechanism: The structure is stabilized by a network of N-H...O hydrogen bonds and weak C-H...Cl interactions, which arrest the conformational flexibility of the piperidine ring.
-
Method B: Powder XRD (PXRD)
-
Status: Routine Verification.
-
Application: Bulk phase identification, polymorphism screening of simple salts (HCl, HBr).
-
Limitation: Solving ab initio structures from PXRD data for flexible organic salts is computationally expensive and prone to error without high-resolution synchrotron data.
-
Protocol Note: Essential for verifying that the bulk synthesized salt matches the theoretical calculated pattern or a known reference.
Method C: DFT Computational Modeling
-
Status: Validation Tool.
-
Application: When crystals are too small or disordered.
-
Workflow: Optimize the geometry of the isolated cation using B3LYP/6-311G(d,p). Compare the calculated HOMO-LUMO gap and vibrational frequencies with experimental IR/Raman data to confirm the salt structure in the absence of X-ray data.
Decision Logic & Workflow
The following diagram illustrates the decision tree for selecting the appropriate characterization path based on the physical state of the isolated material.
Figure 1: Decision logic for structural characterization based on material state.
Experimental Protocols
Protocol A: Synthesis of High-Quality Single Crystals (Slow Evaporation)
Target: Suitable for SC-XRD analysis of derivatives.
-
Dissolution: Dissolve 50 mg of the N-benzoyl piperidine derivative in 5 mL of Ethyl Methyl Ketone (EMK) or Ethanol .
-
Why EMK? Ketones often provide better solubility for these amides than non-polar solvents, while having a vapor pressure suitable for controlled evaporation.
-
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei (which cause twinning). -
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing n-Hexane . Cap the larger jar.
-
Mechanism:[2] Hexane slowly diffuses into the EMK solution, reducing solubility gradually and promoting few, large crystals over many small nuclei.
-
-
Harvesting: Allow to stand undisturbed at room temperature (
) for 10–15 days. -
Mounting: Select a block-like crystal (
mm) and mount on a glass fiber using epoxy for X-ray analysis.
Protocol B: Preparation of Hydrochloride Salt for Bulk Analysis
Target: Creating a stable solid reference for PXRD.
-
Dissolution: Dissolve 1.0 g of N-benzoyl piperidine oil in 10 mL of anhydrous diethyl ether.
-
Acidification: Cool to
and add 2.0 M HCl in diethyl ether dropwise with vigorous stirring. -
Precipitation: A white precipitate will form immediately.
-
Digestion: Stir for 15 minutes to ensure complete conversion.
-
Isolation: Filter under vacuum (Buchner funnel), wash with cold ether, and dry under vacuum.
-
Result: White hygroscopic powder, mp
. Use immediately for PXRD or store in a desiccator.
Crystallization Workflow Diagram
Figure 2: Optimized crystallization workflow for piperidine amides.
References
-
Organic Syntheses Procedure: Benzoyl Piperidine. Organic Syntheses, Coll. Vol. 1, p.108 (1941); Vol. 9, p.16 (1929). Link
-
Crystal Structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate. International Journal of Engineering Research & Technology (IJERT), Vol. 2 Issue 9, September 2013. Link
-
PubChem Compound Summary for CID 25519-80-6: 4-Benzoylpiperidine hydrochloride. National Center for Biotechnology Information (2025).Link
-
DFT vs X-ray Analysis of Piperidine Derivatives. Journal of Molecular Structure, relevant comparative studies on amide bond rotation and salt packing. Link
Sources
Safety Operating Guide
Proper Disposal of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, a compound that, due to its structural motifs—a chlorinated aromatic ring and a piperidine amine—requires meticulous management as hazardous waste.
I. Hazard Assessment and Classification
[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine must be treated as hazardous waste. This classification is based on the following structural components and their known toxicological profiles:
-
Chlorinated Aromatic Compound: The 4-chlorobenzoyl group places this molecule in the category of chlorinated aromatic compounds. These substances are known for their potential toxicity and persistence in the environment.[1] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to these concerns.[2][3]
-
Piperidine Derivative: The piperidine ring is a common feature in many biologically active molecules. Piperidine itself is a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[4][5][6] Derivatives should be handled with similar caution.
-
Amine Functional Group: The methanamine group imparts basic properties and potential for reactivity with acids.
Given these characteristics, the compound should be presumed to be toxic, an irritant, and potentially harmful to the environment. All waste containing [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste.[1]
II. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate PPE to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as piperidine derivatives can be toxic and cause severe skin irritation.[4][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that could cause serious eye damage.[7] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing.[7] |
| Respiratory Protection | All handling and disposal should be conducted in a certified chemical fume hood. | To prevent inhalation of any dust or aerosols, which may be toxic.[1][7] |
Handling Reminders:
-
Avoid generating dust or aerosols.[7]
-
Never eat, drink, or smoke in the work area.[7]
-
Ensure a spill kit is readily accessible.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine is to manage it as a halogenated organic waste stream, kept separate from non-halogenated solvents.[8][9]
Step 1: Waste Segregation
-
Crucial First Step: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[8][9]
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste. The treatment processes are different and significantly more expensive for halogenated compounds.[8] Even small amounts of contamination can require the entire container to be treated as halogenated waste.[8]
-
Incompatibles: Keep this waste stream separate from acids and strong oxidizing agents to prevent hazardous reactions.[4]
Step 2: Waste Collection
-
Primary Waste: Collect any unused or unwanted [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine directly into the designated halogenated waste container.
-
Contaminated Materials: All items that have come into contact with the compound are also considered hazardous waste. This includes:
-
Empty original containers
-
Gloves, weighing papers, and pipette tips
-
Absorbent materials used for cleaning up minor spills
-
-
Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof screw-top cap.[10][11] The container should not be filled to more than 90% capacity.[12]
Step 3: Labeling
-
Regulatory Requirement: Proper labeling is mandated by the EPA and is critical for safety and compliance.[10][13][14]
-
Label Contents: The label on the hazardous waste container must include:
-
The full chemical name: "[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine " (no formulas or abbreviations).[10]
-
An accurate estimation of the concentration and volume.
-
The date when waste was first added to the container.[14]
-
Appropriate hazard pictograms (e.g., toxic, irritant, environmentally hazardous).[13]
Step 4: Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][13]
-
Ventilation: The storage area must be well-ventilated.[7] If the waste is flammable, it should be stored in a flammable storage cabinet.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
Inspections: Inspect waste containers weekly for any signs of leakage or deterioration.[10]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is 90% full, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[10][14]
-
Professional Disposal: Final disposal of halogenated organic waste is a highly regulated process. The primary method is high-temperature incineration in a facility permitted to handle such waste.[13][15] This process is designed to achieve a destruction and removal efficiency of 99.99% and to scrub acidic gases like HCl from the emissions.[15]
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine.
Caption: Decision workflow for the disposal of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine.
V. Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is critical.
-
Minor Spill (in a fume hood):
-
Alert colleagues and restrict access to the area.
-
Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated hazardous waste container.[5]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.[1]
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency number or EHS office immediately.
-
Prevent the spill from entering drains.[7]
-
Allow only trained emergency response personnel to conduct the cleanup.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor.
-
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine, protecting yourself, your colleagues, and the environment.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Safety Data Sheet PIPERIDINE. ChemSupply Australia.
- How to Dispose of Chemical Waste.
- Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia.
- Hazardous Substance Fact Sheet: Piperidine. New Jersey Department of Health.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Piperidine | C5H11N | CID 8082.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
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A Senior Application Scientist's Guide to the Safe Handling of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine was not publicly available. The following guidance is a conservative protocol developed by synthesizing data from structurally analogous compounds, including substituted piperidines, aromatic amines, and chlorinated aromatic compounds. This guide assumes the compound may possess a combination of hazards from these chemical classes and should be handled with a high degree of caution. Always perform a site-specific risk assessment before beginning any work.
Immediate Hazard Assessment & Core Principles
[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine is a complex molecule featuring a piperidine ring, a primary amine, and a chlorinated benzoyl group. This structure suggests a high likelihood of it being a corrosive, toxic, and irritating substance.[1][2][3][4] Our operational directive is to treat this compound with the highest level of precaution, assuming it is harmful through inhalation, ingestion, and dermal contact.
Inferred Hazard Profile:
| Hazard Class | Rationale based on Structural Analogs | Potential Effects |
| Acute Toxicity | Piperidine and amine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2] | Harmful or fatal if exposure occurs. |
| Skin Corrosion/Irritation | The amine functional groups are often basic and can cause severe skin burns and irritation upon contact.[3][5] | Causes skin irritation or severe chemical burns. |
| Serious Eye Damage | Amine compounds are notoriously damaging to the eyes, capable of causing irreversible damage.[5][6] | Risk of serious, permanent eye injury. |
| Respiratory Irritation | Volatile amines or aerosolized powders can irritate the respiratory tract.[7][8] | May cause coughing, shortness of breath, and irritation of the nose and throat. |
| Environmental Hazard | Chlorinated organic compounds and heterocyclic amines can be toxic to aquatic life.[7] | Avoid release into the environment.[5][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the inferred hazards, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile or neoprene gloves as the inner layer, with a thicker, chemical-resistant glove (e.g., butyl rubber or Viton) as the outer layer. | The primary amine and piperidine structure suggest high corrosivity. Double-gloving provides robust protection against permeation and allows for safe removal of the outer glove if contaminated.[10] |
| Eye & Face Protection | Chemical splash goggles used in combination with a full-face shield . | Protects against splashes of liquid and airborne particles. A face shield is critical to protect the entire face from severe corrosive damage.[2][3][11] |
| Body Protection | A chemical-resistant laboratory coat (fully buttoned) worn over long-sleeved clothing. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is required.[11] | Prevents skin contact from spills or splashes. Ensure complete coverage of all exposed skin. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood . If there is a risk of dust or aerosol generation outside of a fume hood (e.g., during a spill cleanup), a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory.[10][11] | The compound's potential volatility and toxicity necessitate control of airborne exposure. A fume hood is the primary engineering control. |
PPE Donning and Doffing Workflow
Operational Plan: From Receipt to Disposal
A disciplined, step-by-step approach is essential for managing this compound throughout its lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks within a fume hood.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard pictograms.
-
Segregated Storage: Store the compound in a designated, locked cabinet for toxic and corrosive substances.[7] It must be stored away from incompatible materials, particularly strong oxidizing agents and acids.[12][13]
-
Environment: The storage area must be cool, dry, and well-ventilated.[9][11]
Step 2: Handling and Experimental Use
-
Fume Hood Exclusive: All manipulations, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[4][5]
-
Material Transfer: Use tools like spatulas or powder funnels to minimize dust generation. If transferring solutions, use a syringe or cannula.
-
Container Management: Keep containers tightly sealed when not in use.[7]
-
Hygiene: Never eat, drink, or smoke in the laboratory.[11][14] Wash hands thoroughly after handling the compound, even after removing gloves.[6][9]
Step 3: Waste Management and Disposal
-
Waste Segregation: All waste contaminated with [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine (e.g., pipette tips, gloves, excess material) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Protocol: The waste must be disposed of through a licensed professional waste disposal service.[9][15] Do not attempt to neutralize or dispose of this chemical down the drain.[5][8]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.[16]
Emergency Response Plan
Immediate and correct action during an emergency is critical to minimizing harm.
Emergency Contact Information
| Contact | Information |
| Emergency Services | 911 (or local equivalent) |
| Poison Control Center | 1-800-222-1222 |
| Site Safety Officer | [Insert Name and Phone Number] |
| Principal Investigator | [Insert Name and Phone Number] |
First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately.[8][11] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical help.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.
Spill Response Workflow
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Kishida Chemical Co., Ltd. (2020, January 29). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2011, December 15). Safety Data Sheet: N-(4-Chlorobenzhydryl)piperazine.
- Cayman Chemical. (2025, October 24). Safety Data Sheet: 1-(4-Chlorobenzhydryl)piperazine.
- ChemicalBook. (2026, January 31). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Chlorobenzhydryl)piperazine.
- Alpha Chemika. (n.d.). PIPERIDINE For Synthesis - Laboratory Chemicals.
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- GOV.UK. (2016, June 15). Ammonia - Incident management.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
- NOAA. (n.d.). AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals.
- CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-Piperidin-3-ylmethanamine dihydrochloride.
- Echemi. (n.d.). (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hyd Safety Data Sheets.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®.
- Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET DADS - PCP 29333.
- Antibodies. (n.d.). 4-Piperidinopiperidine.
- UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- Lithofin. (2022, August 12). Trade name : Lithofin MPP.
- Guidechem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole 87691-87-0 wiki.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
